2-((4-Amino-5-(4-ethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)hexanoic acid
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Overview
Description
2-((4-Amino-5-(4-ethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)hexanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a pyrimidine ring, an ethoxybenzamido group, and a thiohexanoic acid moiety, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-5-(4-ethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)hexanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable precursor such as ethyl acetoacetate, the pyrimidine ring can be constructed through a series of condensation reactions with urea or thiourea under acidic or basic conditions.
Introduction of the Ethoxybenzamido Group: This step involves the acylation of the pyrimidine derivative with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine.
Thiohexanoic Acid Attachment: The final step includes the nucleophilic substitution of the pyrimidine derivative with 6-bromohexanoic acid, facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 2-((4-Amino-5-(4-ethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)hexanoic acid may serve as a precursor for the synthesis of bioactive molecules. Its structural motifs are often found in compounds with antimicrobial, antiviral, and anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the pyrimidine ring and the ethoxybenzamido group suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-Amino-5-(4-ethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)hexanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The ethoxybenzamido group could facilitate binding to hydrophobic pockets, while the amino and thio groups might form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-((4-Amino-5-(4-methoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)hexanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-((4-Amino-5-(4-chlorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)hexanoic acid: Contains a chlorobenzamido group, which might alter its reactivity and biological activity.
2-((4-Amino-5-(4-nitrobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)hexanoic acid: Features a nitro group, potentially increasing its electron-withdrawing properties and reactivity.
Uniqueness
The presence of the ethoxy group in 2-((4-Amino-5-(4-ethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)hexanoic acid may enhance its lipophilicity compared to similar compounds with different substituents. This could influence its solubility, membrane permeability, and overall biological activity, making it a unique candidate for specific applications.
Properties
IUPAC Name |
2-[[4-amino-5-[(4-ethoxybenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-3-5-6-13(18(26)27)29-19-22-15(20)14(17(25)23-19)21-16(24)11-7-9-12(10-8-11)28-4-2/h7-10,13H,3-6H2,1-2H3,(H,21,24)(H,26,27)(H3,20,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJTYCMRGVUIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC=C(C=C2)OCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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